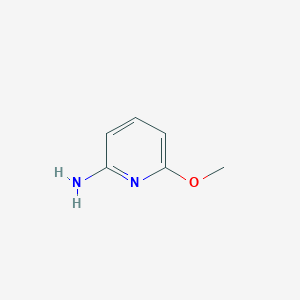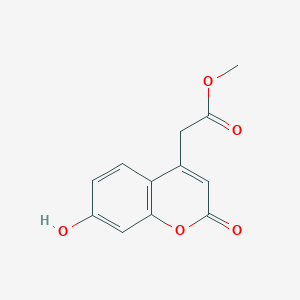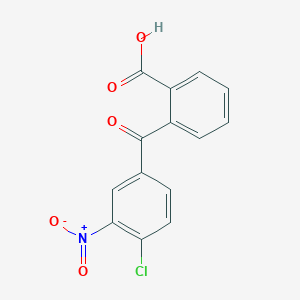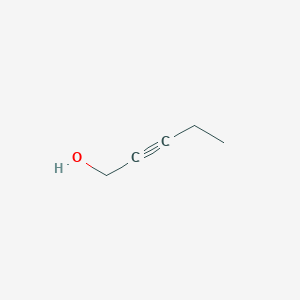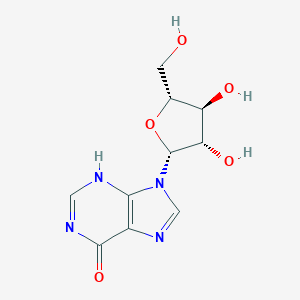
Minodronsäure
Übersicht
Beschreibung
Minodronsäure ist ein Bisphosphonat der dritten Generation, das hauptsächlich zur Behandlung von Osteoporose eingesetzt wird. Sie ist bekannt für ihre hohe Wirksamkeit bei der Hemmung des Knochenabbaus, was sie zu einem wertvollen therapeutischen Mittel bei der Steuerung der Knochendichte und der Vorbeugung von Frakturen macht .
Wissenschaftliche Forschungsanwendungen
Minodronsäure hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Modellverbindung zur Untersuchung der Bisphosphonatchemie und -reaktionen verwendet.
Biologie: this compound wird auf ihre Auswirkungen auf den Knochenstoffwechsel und die Osteoklastenaktivität untersucht.
Medizin: Sie wird häufig zur Behandlung von Osteoporose und damit verbundenen Knochenerkrankungen eingesetzt.
5. Wirkmechanismus
This compound übt ihre Wirkungen aus, indem sie die Aktivität der Farnesylpyrophosphatsynthase, eines Enzyms, das am Mevalonatweg beteiligt ist, hemmt. Diese Hemmung führt zu einer Verringerung der Osteoklastenaktivität, wodurch der Knochenabbau verringert und die Knochendichte erhöht wird .
Wirkmechanismus
Target of Action
Minodronic acid, a third-generation bisphosphonate, primarily targets two key enzymes: Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS) . These enzymes play crucial roles in the mevalonate pathway, which is essential for the prenylation of small GTPase proteins, a process vital for osteoclast function .
Mode of Action
Minodronic acid acts as an inhibitor of FPPS and GGPPS . By inhibiting these enzymes, it disrupts the mevalonate pathway, leading to a deficiency in the prenylation of small GTPase proteins . This disruption impairs the function of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss .
Biochemical Pathways
The primary biochemical pathway affected by minodronic acid is the mevalonate pathway . This pathway is crucial for the production of cholesterol and isoprenoids, which are essential for various cellular functions, including cell growth and differentiation . By inhibiting FPPS and GGPPS, minodronic acid disrupts this pathway, leading to a decrease in bone resorption and an increase in bone mineral density .
Pharmacokinetics
It is known that the compound exhibits dose linearity over a range of 1 to 4 mg in young subjects . The plasma concentration of minodronic acid reaches a steady state on day 7 after oral administration once daily for 7 days, with a mean accumulation ratio of 1.3 . In elderly volunteers, the plasma Cmax and AUC0–1 were both 1.8-fold higher compared with those of the young subjects . Food can reduce the Cmax and AUC0 of minodronic acid by 55% and 72%, respectively .
Result of Action
The primary result of minodronic acid’s action is a significant reduction in bone resorption, leading to an increase in bone mineral density . This is achieved by its inhibitory effect on osteoclasts . The inhibition of the important signal transduction pathways at the molecular level will significantly inhibit the effect of osteoclasts at the cellular level .
Action Environment
The environment can influence the action of minodronic acid. For instance, food intake can significantly reduce the bioavailability of the drug . Additionally, age can also impact the pharmacokinetics of minodronic acid, with elderly individuals showing higher plasma concentrations of the drug compared to younger individuals
Biochemische Analyse
Biochemical Properties
Minodronic acid interacts with the enzyme farnesyl pyrophosphate synthase . This interaction inhibits the activity of the enzyme, which is a key component in the mevalonate pathway that is crucial for the function of osteoclasts . This inhibition leads to the prevention of bone resorption, making minodronic acid effective in the treatment of osteoporosis .
Cellular Effects
Minodronic acid has significant effects on various types of cells, particularly osteoclasts. It inhibits the activity of osteoclasts, the cells responsible for bone resorption . This leads to an increase in bone mineral density and a decrease in the risk of fractures, which is beneficial in the treatment of osteoporosis .
Molecular Mechanism
The molecular mechanism of action of minodronic acid involves the inhibition of farnesyl pyrophosphate synthase . This enzyme is a key player in the mevalonate pathway, which is crucial for the prenylation of small GTPase proteins involved in osteoclast function . By inhibiting this enzyme, minodronic acid prevents the prenylation process, leading to the disruption of osteoclast function and the inhibition of bone resorption .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of minodronic acid in laboratory settings are limited, it has been reported that minodronic acid effectively inhibits bone resorption and increases bone mineral density over a period of 1-2 years .
Dosage Effects in Animal Models
In animal models, minodronic acid has been shown to suppress bone resorption and increase bone mineral density in a dose-dependent manner . The specific effects can vary depending on the dosage and the specific model used.
Metabolic Pathways
Minodronic acid is involved in the mevalonate pathway . It inhibits the enzyme farnesyl pyrophosphate synthase, disrupting the production of farnesyl pyrophosphate, a key intermediate in the pathway . This leads to the disruption of the prenylation of small GTPase proteins, which are crucial for osteoclast function .
Transport and Distribution
As a bisphosphonate, minodronic acid has a high affinity for bone tissue, particularly areas of high bone turnover .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the osteoclasts where it can inhibit the activity of farnesyl pyrophosphate synthase .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Minodronsäure umfasst mehrere wichtige Schritte:
Acetalhydrolyse: Eine Verbindung I wird einer Acetalhydrolyse unterzogen, um Verbindung II zu erhalten.
Behandlung im geschlossenen Kreislauf und Hydrolyse: Verbindung II wird mit 2-Aminopyridin behandelt, um Verbindung III zu bilden.
Phosphorylierung: Verbindung III wird phosphoryliert, um this compound zu erzeugen.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound vermeidet die Verwendung hochtoxischer Reagenzien wie Natriumcyanid oder Brom. Die Reaktionsbedingungen sind mild und kontrollierbar, wodurch sich das Verfahren für die großtechnische Produktion eignet. Die Schritte sind relativ kurz und die Ausbeute ist hoch, was die Gesamtkosten reduziert .
Analyse Chemischer Reaktionen
Minodronsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können mit geeigneten Reduktionsmitteln durchgeführt werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Phosphonsäuregruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide können Substitutionsreaktionen erleichtern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation verschiedene oxidierte Derivate von this compound ergeben .
Vergleich Mit ähnlichen Verbindungen
Minodronsäure wird mit anderen Bisphosphonaten wie Etidronsäure, Alendronsäure und Risedronsäure verglichen:
Etidronsäure: this compound ist 1000-mal effektiver bei der Hemmung des Knochenabbaus.
Alendronsäure: this compound ist 10-100-mal effektiver.
Risedronsäure: this compound zeigt in klinischen Studien eine überlegene Wirksamkeit.
Ähnliche Verbindungen:
- Etidronsäure
- Alendronsäure
- Risedronsäure
- Pamidronsäure
This compound zeichnet sich durch ihre höhere Wirksamkeit und geringere Häufigkeit von Nebenwirkungen aus, was sie zu einer bevorzugten Wahl für die Osteoporosebehandlung macht .
Eigenschaften
IUPAC Name |
(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048779 | |
| Record name | Minodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180064-38-4, 155648-60-5 | |
| Record name | Minodronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Minodronic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minodronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 180064-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Minodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minodronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINODRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B105721.png)
